

2-(Pyridin-3-yl)-4,5-dihydrooxazole CAS number and molecular structure

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)-4,5-dihydrooxazole

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A Technical Guide to 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(Pyridin-3-yl)-4,5-dihydrooxazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details the compound's chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role as a structural scaffold for developing new therapeutic agents.

Compound Identification and Molecular Structure

2-(Pyridin-3-yl)-4,5-dihydrooxazole is a heterocyclic molecule featuring a pyridine ring linked to a 4,5-dihydrooxazole (oxazoline) ring. This unique combination of two biologically significant pharmacophores makes it a valuable building block in synthetic and medicinal chemistry.^[1]

- CAS Number: 40055-37-6^{[1][2][3]}
- Molecular Formula: C₈H₈N₂O^{[1][2]}
- IUPAC Name: 2-pyridin-3-yl-4,5-dihydro-1,3-oxazole^[1]

The molecular structure consists of a pyridine ring attached at its 3-position to the 2-position of the oxazoline ring.

Physicochemical and Spectroscopic Data

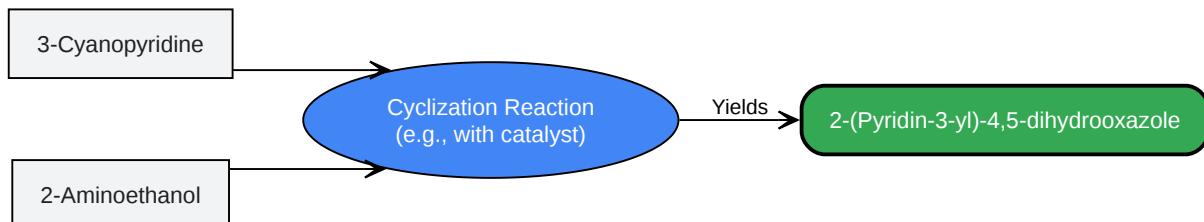
The key physicochemical properties of **2-(Pyridin-3-yl)-4,5-dihydrooxazole** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Weight	148.16 g/mol	[1] [2]
Melting Point	71°C	[3]
Boiling Point	260°C	[3]
Canonical SMILES	C1COC(=N1)C2=CN=CC=C2	[1]
InChI Key	FVASBRDDSBRETH- UHFFFAOYSA-N	[1]
Purity	Typically ≥97%	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[2]
Other Identifiers		
Synonyms	3-(4,5-Dihydrooxazol-2-yl)pyridine 3-(2-Oxazolin-2-yl)pyridine	[1]
InChI	InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2	

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-(Pyridin-3-yl)-4,5-dihydrooxazole** are not extensively published in readily available literature, the synthetic route can be inferred from its common precursors. The primary method involves the cyclization of a nicotinamide derivative with a suitable amino alcohol.

General Synthesis Protocol: A common pathway for synthesizing 2-substituted oxazolines is the reaction between a nitrile and an amino alcohol. For **2-(Pyridin-3-yl)-4,5-dihydrooxazole**, this typically involves the reaction of 3-Cyanopyridine with 2-Aminoethanol.



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Caption: General synthetic workflow for **2-(Pyridin-3-yl)-4,5-dihydrooxazole**.

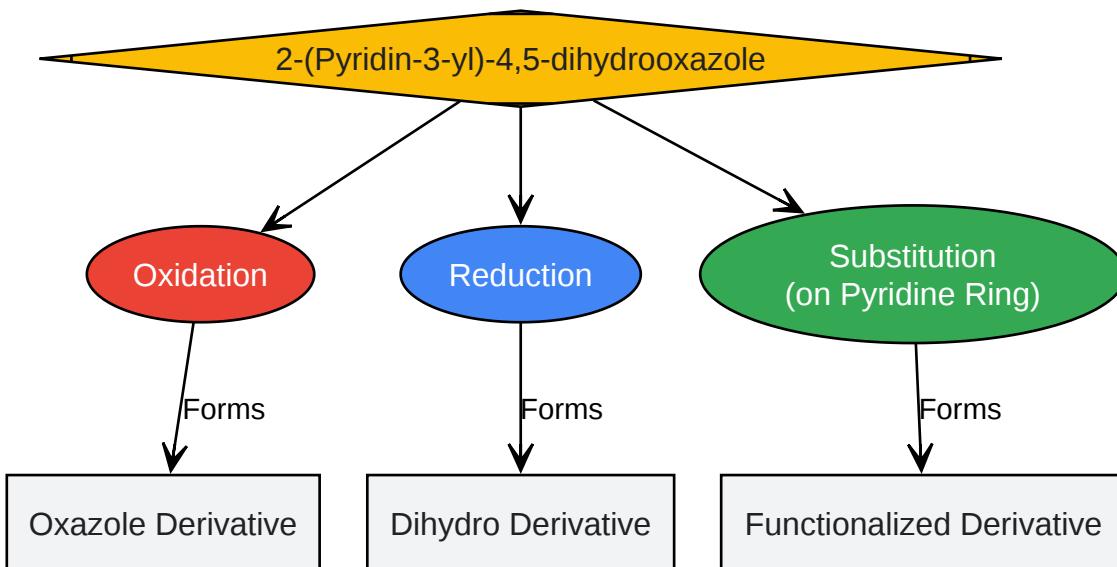
Other potential precursors mentioned for related syntheses include Nicotinamide and 3-Bromopyridine.^[3] The specific reaction conditions, such as catalyst, solvent, and temperature, would require optimization for maximizing yield and purity.

Chemical Reactivity and Potential Transformations

The compound's structure, containing both a pyridine ring and a dihydrooxazole ring, allows for a variety of chemical transformations, making it a versatile intermediate.^[1]

Key Reactions Include:

- Oxidation: The dihydrooxazole ring can be oxidized to form the corresponding oxazole derivative using common oxidizing agents like potassium permanganate.
- Reduction: The pyridine ring can be reduced under specific conditions, for example, using sodium borohydride or lithium aluminum hydride.
- Substitution: The pyridine ring is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.^[1]



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References

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